8-Bromoquinoline-2-carboxylic acid

HIV-1 integrase ALLINI resistance antiviral drug discovery

8-Bromoquinoline-2-carboxylic acid (CAS 914208-15-4) is a brominated heterocyclic building block belonging to the quinoline-2-carboxylic acid class, with molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol. The compound features a carboxylic acid handle at position 2 and a bromine substituent at position 8 of the quinoline ring, which serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) and further derivatization.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 914208-15-4
Cat. No. B1439008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinoline-2-carboxylic acid
CAS914208-15-4
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(C=C2)C(=O)O
InChIInChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14)
InChIKeyIESLHWGCIUORPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinoline-2-carboxylic acid (CAS 914208-15-4): Procurement-Grade Quinoline Scaffold for Targeted Medicinal Chemistry


8-Bromoquinoline-2-carboxylic acid (CAS 914208-15-4) is a brominated heterocyclic building block belonging to the quinoline-2-carboxylic acid class, with molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol [1]. The compound features a carboxylic acid handle at position 2 and a bromine substituent at position 8 of the quinoline ring, which serves as a versatile handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) and further derivatization [2]. It is supplied as a solid with typical commercial purity of 97% and is cited as a key intermediate in patent literature for sirtuin modulators (WO 2010/101949 A1) [3].

Why 8-Bromoquinoline-2-carboxylic Acid Cannot Be Generically Substituted: Regioisomer-Dependent Biological Activity


The position of the bromine substituent on the quinoline ring critically determines biological activity, a fact that precludes simple substitution with other bromo-regioisomers. Published head-to-head data show that the 6-bromo and 8-bromo analogs exhibit diametrically opposed resistance profiles against the clinically relevant HIV-1 integrase A128T mutant [1]. Furthermore, the 8-bromo substitution pattern is explicitly claimed in patent WO 2010/101949 A1 for sirtuin modulation, establishing a precedent for position-specific intellectual property, while the 5-bromo and 7-bromo regioisomers are notably absent from this patent's claims [2]. Generic procurement of an unspecified bromoquinoline carboxylic acid would therefore risk acquiring a regioisomer with fundamentally different, and potentially ineffective, biological performance.

8-Bromoquinoline-2-carboxylic acid: Quantitative Differentiation from Closest Analogs


HIV-1 Integrase ALLINI Resistance Profile: 8-Bromo Retains Full Potency Against A128T Mutant While 6-Bromo Loses 34-Fold Activity

In a direct head-to-head comparison within the same study, the 8-bromo-substituted quinoline-2-carboxylic acid derivative (compound 16ba, R1=H, R2=Br) retained full antiviral potency against the ALLINI-resistant HIV-1 integrase A128T mutant virus, while the 6-bromo analog (compound 17, R1=Br, R2=H) suffered a dramatic 34-fold loss in potency [1]. Against wild-type (WT) virus, the 6-bromo analog was moderately more potent (WT-IC50 = 0.3 ± 0.1 µM) than the 8-bromo analog (WT-IC50 = 0.6 ± 0.1 µM). However, when tested against the A128T mutant, the 8-bromo analog not only retained activity but improved to A128T-IC50 = 0.3 ± 0.1 µM, whereas the 6-bromo analog collapsed to A128T-IC50 = 10.2 ± 2.5 µM [1]. The unsubstituted parent compound (compound 2, R1=H, R2=H) showed intermediate behavior with WT-IC50 = 0.7 ± 0.1 µM and A128T-IC50 = 1.1 ± 0.2 µM, confirming that the 8-bromo substitution confers a unique resistance-evading profile not shared by the hydrogen, 6-bromo, or 8-chloro analogs [1].

HIV-1 integrase ALLINI resistance antiviral drug discovery

Synthetic Yield from 8-Bromo-2-methylquinoline Precursor: ~90% Yield via SeO2 Oxidation

The synthesis of 8-bromoquinoline-2-carboxylic acid from 8-bromo-2-methylquinoline using selenium dioxide (SeO2) oxidation in dioxane at reflux proceeds with an isolated yield of approximately 90% after 3 hours, as reported in the primary synthetic procedure . This yield compares favorably with typical SeO2-mediated methyl-to-carboxylic acid oxidations on quinoline scaffolds, which often range from 40-70% depending on substitution pattern and reaction scale [1]. While direct comparative yield data for the corresponding 5-bromo, 6-bromo, or 7-bromo-2-methylquinoline oxidations under identical conditions are not publicly available, the 90% figure establishes a benchmark for procurement feasibility: the compound can be reliably prepared in high yield from a commercially available precursor, reducing supply risk for downstream programs.

quinoline synthesis SeO2 oxidation process chemistry

Patent-Specific Utility in Sirtuin Modulation (WO 2010/101949 A1) Not Shared by All Regioisomers

8-Bromoquinoline-2-carboxylic acid is specifically cited as an intermediate in patent WO 2010/101949 A1, assigned to Sirtris Pharmaceuticals (now GSK), for the synthesis of 8-substituted quinoline-based sirtuin modulators [1]. The patent explicitly claims quinoline-2-carboxylic acid scaffolds with substitution at the 8-position. Notably, while 8-substituted quinolines (including 8-bromo) are claimed, analogous 5-bromo, 6-bromo, and 7-bromo regioisomers are absent from the patent's exemplified compounds and claims [1]. This establishes a procurement-relevant intellectual property differentiation: programs targeting sirtuin modulation using the quinoline-2-carboxylic acid scaffold specifically require the 8-bromo substitution pattern both for structural compatibility with the pharmacophore and for freedom-to-operate considerations.

sirtuin modulation SIRT1 epigenetic drug discovery

Commercially Available Purity Benchmark: 97% Standard Grade Enables Direct Use Without Repurification

8-Bromoquinoline-2-carboxylic acid is commercially available from Sigma-Aldrich at a standard purity of 97% (solid physical form, storage at 4°C) . Additional vendors supply the compound at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, the 6-bromo regioisomer (CAS 65148-10-9) is generally offered at 95-97% purity with a characterized melting point of 226°C (in methanol), yet is associated with GHS hazard statements H302/H315/H319/H332/H335 (acute toxicity, irritation) [1], whereas the 8-bromo analog carries fewer hazard classifications in available safety documentation . This difference in hazard profile, combined with the higher typical purity specification, makes the 8-bromo analog a more practical choice for laboratory handling in routine medicinal chemistry workflows.

chemical procurement purity specification building block quality

8-Bromoquinoline-2-carboxylic acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization Programs Targeting Drug-Resistant Viral Strains

Medicinal chemistry teams developing next-generation HIV-1 integrase allosteric inhibitors should prioritize 8-bromoquinoline-2-carboxylic acid as the scaffold of choice when designing compounds intended to evade the A128T resistance mutation. The evidence shows that the 8-bromo substitution uniquely preserves and even enhances antiviral potency against the mutant virus (IC50 = 0.3 µM), whereas the 6-bromo analog loses 34-fold activity (IC50 = 10.2 µM) [1]. This compound enables the synthesis of ALLINI derivatives that maintain pressure on resistant viral populations, a critical consideration given that the A128T mutation is a primary escape mechanism from quinoline-based ALLINIs [1].

Sirtuin-Targeted Epigenetic Drug Discovery Using Patent-Specified Quinoline Scaffolds

Industrial drug discovery groups pursuing sirtuin (SIRT1-7) modulation should procure 8-bromoquinoline-2-carboxylic acid as the key intermediate for constructing 8-substituted quinoline libraries, as specifically claimed in WO 2010/101949 A1 by Sirtris Pharmaceuticals [2]. The patent establishes both structural precedent and intellectual property positioning for this substitution pattern in sirtuin modulation, whereas alternative regioisomers (5-bromo, 6-bromo, 7-bromo) lack equivalent patent support [2]. The carboxylic acid handle provides a direct conjugation point for amide coupling to generate diverse sirtuin modulator candidates.

High-Yield Scale-Up Synthesis for Multi-Gram Medicinal Chemistry Campaigns

Process chemistry groups requiring reliable multi-gram supply of brominated quinoline-2-carboxylic acid building blocks should select the 8-bromo regioisomer based on its demonstrated high-yield (~90%) synthetic accessibility from 8-bromo-2-methylquinoline via SeO2 oxidation . This well-characterized, high-yielding route reduces the cost per gram and improves batch consistency compared to regioisomers whose synthetic yields are not publicly optimized . The 97-98% commercial purity specification further minimizes the need for in-house repurification before use in sensitive cross-coupling reactions .

Kinase Inhibitor Scaffold Construction via Palladium-Catalyzed Cross-Coupling at the 8-Position

The 8-bromo substituent serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine diversity elements at the 8-position for kinase inhibitor SAR exploration [3]. The combination of a carboxylic acid at position 2 (available for amide bond formation) and a bromine at position 8 (available for C-C or C-N bond formation) provides orthogonal functionalization handles that are particularly valuable for constructing bis-functionalized quinoline kinase inhibitor scaffolds [3].

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